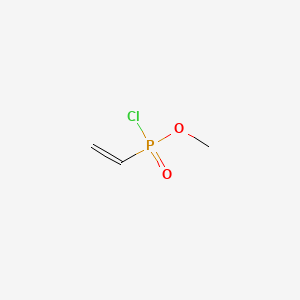

Methyl vinylphosphonochloridate

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6ClO2P |

|---|---|

Molecular Weight |

140.50 g/mol |

IUPAC Name |

1-[chloro(methoxy)phosphoryl]ethene |

InChI |

InChI=1S/C3H6ClO2P/c1-3-7(4,5)6-2/h3H,1H2,2H3 |

InChI Key |

DCRABCVDJBYXRS-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C=C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Vinylphosphonochloridate

Established Reaction Pathways

The most common and well-documented route to Methyl vinylphosphonochloridate begins with Dimethyl vinylphosphonate (B8674324), a readily available starting material. google.comgoogle.com The core of this synthesis is a halogenation reaction designed to replace one of the methoxy (B1213986) groups with a chlorine atom.

The conversion of Dimethyl vinylphosphonate to Methyl vinylphosphonochloridate is a dealkylation-chlorination reaction. This transformation is typically accomplished by treating the starting phosphonate (B1237965) ester with a suitable chlorinating agent. Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride are commonly employed for this type of conversion. acsgcipr.org The reaction selectively removes one methyl group and introduces a chlorine atom onto the phosphorus center, yielding the desired phosphonochloridate.

The efficiency and selectivity of the synthesis of Methyl vinylphosphonochloridate are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, the molar ratio of reactants, and the choice of solvent. researchgate.netaidic.it The goal is to maximize the yield of the target compound while minimizing the formation of byproducts, such as the complete dichlorination product or unreacted starting material.

For instance, studies on similar chemical transformations demonstrate that reaction temperature plays a crucial role; lower temperatures can enhance selectivity, while higher temperatures may accelerate the reaction at the cost of increased byproduct formation. researchgate.netaidic.it The choice of solvent is also critical, with non-polar aprotic solvents often being favored to control reactivity. In some protocols, the chlorinating agent itself can be used in excess, thereby acting as both reactant and solvent. acsgcipr.org

Table 1: Illustrative Optimization of Reaction Conditions for the Synthesis of Methyl Vinylphosphonochloridate

| Entry | Chlorinating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SOCl₂ (1.1) | Dichloromethane (B109758) | 25 | 12 | 75 |

| 2 | SOCl₂ (1.1) | Toluene | 60 | 4 | 82 |

| 3 | SOCl₂ (2.5) | None | 70 | 2 | 85 |

| 4 | Oxalyl Chloride (1.2) | Dichloromethane | 0 to 25 | 6 | 88 |

| 5 | PCl₅ (1.0) | Carbon Tetrachloride | 77 | 3 | 78 |

This table is illustrative and based on general principles of phosphonate chlorination. Specific yields may vary.

Synthesis from Dimethyl Vinylphosphonate via Halogenation Reactions

General Approaches to Phosphonochloridate Synthesis

The synthesis of phosphonochloridates is a fundamental transformation in organophosphorus chemistry, providing key intermediates for the synthesis of a wide array of other compounds.

A variety of reagents are available for the chlorination of phosphonic acids and their esters to form the corresponding phosphonochloridates. acsgcipr.org Common and powerful chlorinating agents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂). acsgcipr.orgnih.gov These reagents are effective but can be highly reactive and may require careful handling. acsgcipr.orgyoutube.com More modern and selective reagents, such as Palau'Chlor®, have also been developed, offering high reactivity under safer, bench-top conditions. sigmaaldrich.com

The choice of reagent can be influenced by the substrate's sensitivity to acidic conditions or high temperatures. For example, solvent-free chlorination using an equimolar amount of POCl₃ at high temperatures has been shown to be an efficient method for various substrates. nih.gov

Table 2: Common Chlorinating Agents for Phosphonate Derivatives

| Reagent | Formula | Typical Application |

| Thionyl Chloride | SOCl₂ | Conversion of phosphonic acids and esters to phosphonochloridates. acsgcipr.org |

| Phosphorus Pentachloride | PCl₅ | Powerful chlorinating agent for less reactive substrates. acsgcipr.orgyoutube.com |

| Phosphorus Oxychloride | POCl₃ | Effective for chlorinating hydroxylated heterocycles and amides, often used in excess as a solvent. acsgcipr.orgnih.gov |

| Oxalyl Chloride | (COCl)₂ | Often used with a DMF catalyst; provides a milder alternative to SOCl₂. acsgcipr.org |

| Palau'Chlor® | N/A | A modern, bench-stable reagent known for high reactivity and selectivity. sigmaaldrich.com |

Mechanistically, the conversion of a dialkyl phosphonate, such as Dimethyl vinylphosphonate, to a phosphonochloridate is understood to proceed via a nucleophilic substitution pathway at the phosphorus center. The reaction likely involves an initial activation of the phosphonate, followed by nucleophilic attack by a chloride ion. acsgcipr.org

For dialkyl phosphonates, the process can be viewed as an Arbuzov-type reaction or an addition-elimination sequence. nih.govnih.gov In this sequence, the chlorinating agent coordinates to the phosphoryl oxygen, making the phosphorus atom more electrophilic. A chloride ion then attacks the phosphorus center, leading to a transient pentacoordinate intermediate. nih.gov Subsequent collapse of this intermediate results in the expulsion of one of the methoxy groups (as chloromethane), yielding the final Methyl vinylphosphonochloridate product. The reactivity in such dealkylation reactions often depends on the nature of the alkyl group. nih.gov The use of advanced analytical techniques like ³¹P NMR spectroscopy can be essential for studying the complex and often unstable intermediates formed during these reactions. acsgcipr.org

Reactivity and Reaction Mechanisms of Methyl Vinylphosphonochloridate

Electrophilic Nature and Interaction with Nucleophiles

The phosphorus atom in methyl vinylphosphonochloridate is bonded to a chlorine atom, a methoxy (B1213986) group, and a vinyl group. The high electronegativity of the chlorine and oxygen atoms renders the phosphorus center highly electrophilic and susceptible to attack by a wide variety of nucleophiles. Nucleophilic substitution reactions at this phosphorus center are fundamental to its chemistry. researchgate.netmdpi.com

These reactions typically proceed through an associative mechanism, involving the formation of a transient pentacoordinate intermediate. researchgate.net The stereochemical outcome of these substitutions, whether inversion or retention of configuration at the phosphorus center, is highly dependent on the nature of the incoming nucleophile, the leaving group, and the reaction conditions. mdpi.comresearchgate.net

Addition Reactions Involving the Vinyl Moiety

The vinyl group of methyl vinylphosphonochloridate provides a site for various addition reactions, further expanding its synthetic utility.

Michael-Type Addition Strategies

The electron-withdrawing nature of the phosphonate (B1237965) group activates the vinyl moiety, making it an excellent Michael acceptor. researchgate.netwikipedia.org This allows for the conjugate addition of a wide range of nucleophiles, known as Michael donors, to the β-carbon of the vinyl group. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org

A variety of nucleophiles can participate in Michael additions with vinylphosphonates, including carbanions (such as those derived from malonates and nitroalkanes), enamines, and heteroatom nucleophiles like amines and thiols. wikipedia.orgyoutube.com The resulting adducts are versatile intermediates that can be further elaborated into more complex molecules. researchgate.net

Substitution Reactions at the Phosphorus Center

As mentioned earlier, the electrophilic phosphorus atom is a prime target for nucleophilic substitution. These reactions are crucial for modifying the phosphonate group and introducing new functionalities.

Formation of Phosphonic Acid Heterodiesters

One of the most significant applications of nucleophilic substitution at the phosphorus center of methyl vinylphosphonochloridate is the synthesis of phosphonic acid heterodiesters. By reacting methyl vinylphosphonochloridate with an alcohol or a phenol (B47542) in the presence of a base, the chlorine atom can be displaced to form a new P-O bond. This reaction provides a straightforward route to a diverse array of vinylphosphonate (B8674324) esters.

The general reaction is as follows:

CH₂=CH-P(O)(OCH₃)Cl + R-OH → CH₂=CH-P(O)(OCH₃)(OR) + HCl

These mixed phosphonate esters are valuable intermediates in their own right, and the vinyl group can undergo further transformations.

Cyclization Reactions and Heterocycle Formation

The dual reactivity of methyl vinylphosphonochloridate allows for its use in the construction of various heterocyclic systems containing a phosphorus atom in the ring.

Access to Azaphospholene Systems via Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful technique for the synthesis of cyclic compounds. organic-chemistry.orgnih.govcapes.gov.brrsc.org Derivatives of methyl vinylphosphonochloridate, particularly those containing an additional alkenyl chain, can undergo RCM to form phosphorus-containing heterocycles. nih.gov

For instance, by first reacting methyl vinylphosphonochloridate with an amino alcohol to form a phosphoramidate (B1195095) containing a terminal alkene, a suitable precursor for RCM is generated. Treatment of this diene with a Grubbs-type catalyst initiates the metathesis cascade, leading to the formation of a cyclic azaphospholene oxide. nih.gov This strategy provides an elegant and efficient pathway to these important heterocyclic scaffolds.

| Reaction Type | Reactant(s) | Product(s) | Key Features |

| Nucleophilic Substitution | Nucleophile (e.g., ROH, RNH₂) | Phosphonic acid heterodiester or phosphonamidate | Occurs at the electrophilic phosphorus center. researchgate.netmdpi.com |

| Michael Addition | Michael Donor (e.g., enolates, amines) | β-substituted phosphonate | Conjugate addition to the activated vinyl group. researchgate.netwikipedia.org |

| Ring-Closing Metathesis | Diene-containing phosphonate derivative | Cyclic phosphonate (e.g., azaphospholene) | Forms phosphorus-containing heterocycles. organic-chemistry.orgnih.gov |

Applications of Methyl Vinylphosphonochloridate As a Synthetic Intermediate

Role in the Synthesis of Biologically Active Molecules

The structure of methyl vinylphosphonochloridate makes it a suitable precursor for molecules designed to interact with biological systems. The vinylphosphonate (B8674324) group can act as a stable mimic of other chemical groups or as a reactive handle for further molecular elaboration.

A significant application of methyl vinylphosphonochloridate is in the synthesis of inhibitors for γ-glutamyl transpeptidase (GGT). GGT is an enzyme involved in glutathione (B108866) metabolism and has been identified as a pharmaceutical target. nottingham.ac.uk Potent and selective inhibitors are valuable tools for biochemical studies and potential therapeutic development. nottingham.ac.ukthieme-connect.de

In an improved synthesis of the GGT inhibitor GGsTop (2-amino-4-{3-(carboxymethyl)phenoxyphosphoryl}butanoic acid), methyl vinylphosphonochloridate serves as a key intermediate. nottingham.ac.ukthieme-connect.de The synthesis involves treating a precursor with oxalyl chloride to form the reactive methyl vinylphosphonochloridate. This intermediate is then reacted with a substituted phenol (B47542), benzyl (B1604629) 3-hydroxyphenylacetate, to form the core structure of the inhibitor. thieme-connect.de This reaction effectively couples the vinylphosphonate group to the phenoxy moiety, demonstrating the compound's role as a crucial synthetic linchpin. thieme-connect.de The resulting inhibitor, GGsTop, has been shown to be a non-toxic, selective, and highly potent irreversible inhibitor of human GGT. nottingham.ac.uk

Table 1: Synthesis of GGsTop Precursor via Methyl Vinylphosphonochloridate

| Reactant 1 | Reactant 2 | Product | Significance |

| Methyl vinylphosphonochloridate | Benzyl 3-hydroxyphenylacetate | GGsTop Precursor (a phosphonate (B1237965) diester) | Forms the core structure of a potent γ-glutamyl transpeptidase inhibitor. thieme-connect.de |

Construction of Complex Organophosphorus Scaffolds

The reactivity of the P-Cl bond in methyl vinylphosphonochloridate is harnessed to build larger, more intricate organophosphorus molecules. This allows chemists to design and construct scaffolds with tailored electronic and steric properties.

Methyl vinylphosphonochloridate is an ideal starting material for the synthesis of unsymmetrical vinylphosphonates. These are phosphonates where the two oxygen-linked substituents on the phosphorus atom are different. The synthesis of the GGT inhibitor GGsTop is a prime example of this application. thieme-connect.de In this process, the methyl vinylphosphonochloridate, which already contains one methyl ester group, reacts with the hydroxyl group of benzyl 3-hydroxyphenylacetate. thieme-connect.de The chloride is displaced, forming a new phosphorus-oxygen bond and resulting in a vinylphosphonate product with two distinct ester groups (a methyl ester and a substituted benzyl ester), thus creating an unsymmetrical molecule. thieme-connect.de This method provides a direct route to complex phosphonates that would be difficult to access otherwise.

Functionalization of Saccharidic Substrates

The principles of phosphonate chemistry extend to the modification of complex biomolecules like carbohydrates. While direct reaction with methyl vinylphosphonochloridate is not prominently documented, related synthetic strategies are used to create vinylphosphonate-functionalized saccharides. These modified sugars are of interest for developing therapeutic agents, such as antisense oligonucleotides, where the phosphonate linkage can impart desirable biological properties. nottingham.ac.ukresearchgate.net

One documented synthesis of vinylphosphonate-linked RNA, a class of functionalized saccharidic substrates, begins with α-D-glucose. nottingham.ac.ukresearchgate.net The glucose is chemically transformed over several steps into a nucleoside containing a vinyl bromide. This intermediate is then coupled with an H-phosphonate using a palladium catalyst to form the final vinylphosphonate-linked nucleoside. nottingham.ac.ukresearchgate.net This multi-step pathway demonstrates a method for incorporating a vinylphosphonate group onto a saccharide-derived scaffold, thereby achieving its functionalization. nottingham.ac.ukresearchgate.net

Table 2: Key Stages in the Synthesis of a Vinylphosphonate-Functionalized Saccharide Derivative

| Starting Material | Key Intermediate | Key Reaction Step | Resulting Structure |

| α-D-glucose | Nucleoside with a vinyl bromide group | Palladium-catalyzed cross-coupling with an H-phosphonate | Vinylphosphonate-linked nucleoside. nottingham.ac.ukresearchgate.net |

Spectroscopic Characterization Techniques for Methyl Vinylphosphonochloridate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by providing information about the chemical environment of specific nuclei. For methyl vinylphosphonochloridate, a complete analysis would involve ¹H, ¹³C, and potentially ³¹P NMR, along with two-dimensional techniques to establish connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl (CH₃) and vinyl (CH=CH₂) groups. The methoxy (B1213986) protons (-OCH₃) would likely appear as a doublet due to coupling with the phosphorus atom. The vinyl protons would present a more complex pattern, appearing as a multiplet due to geminal, cis, and trans couplings among themselves, as well as coupling to the phosphorus atom. The precise chemical shifts (δ) and coupling constants (J) are essential for unambiguous assignment but are not documented in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the methyl carbon and the two vinyl carbons. Similar to ¹H NMR, the carbon signals would exhibit coupling to the phosphorus atom (J-coupling), providing valuable structural information. The chemical shifts would indicate the electronic environment of each carbon atom, but specific experimental values for methyl vinylphosphonochloridate are not published.

Two-Dimensional NMR Techniques (e.g., HSQC-DEPT, HMBC, COSY)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals directly to their attached carbon atoms.

While the principles of these techniques are well-established for organophosphorus compounds, their application to provide a detailed structural analysis of methyl vinylphosphonochloridate has not been reported in the searched sources.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be essential to confirm the elemental formula of methyl vinylphosphonochloridate (C₃H₆ClO₂P) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, likely showing losses of radicals such as ·Cl, ·OCH₃, or the vinyl group. However, no published HRMS data for this specific compound could be located.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. For methyl vinylphosphonochloridate, characteristic absorption bands would be expected for the P=O (phosphoryl) group, the P-Cl bond, the C=C (vinyl) bond, and C-H bonds of the methyl and vinyl groups. While general frequency ranges for these functional groups in organophosphorus compounds are known, specific experimental data for methyl vinylphosphonochloridate is absent from the available literature.

Infrared (IR) Spectroscopy

The key functional groups in methyl vinylphosphonochloridate are the phosphoryl group (P=O), the P-Cl bond, the P-O-C linkage, the methyl group (CH₃), and the vinyl group (CH₂=CH-). The expected IR absorption frequencies for these groups are summarized in the data table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| P=O (Phosphoryl) | 1250 - 1300 | Stretching |

| P-Cl | 450 - 600 | Stretching |

| P-O-C | 1000 - 1050 (asymmetric stretch) | Stretching |

| C=C (Vinyl) | 1610 - 1650 | Stretching |

| =C-H (Vinyl) | 3010 - 3095 (stretching) | Stretching & Bending |

| 910 - 990 (out-of-plane bend) | ||

| C-H (Methyl) | 2850 - 2960 (stretching) | Stretching & Bending |

| 1400 - 1470 (bending) |

Data compiled from spectroscopic data of related organophosphorus compounds.

The phosphoryl stretching vibration (P=O) is typically one of the strongest and most characteristic absorptions in the IR spectrum of organophosphorus compounds, appearing in the 1250-1300 cm⁻¹ region. The presence of the electron-withdrawing chlorine atom attached to the phosphorus would likely shift this absorption to the higher end of the range. The P-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 450 and 600 cm⁻¹. The P-O-C linkage will exhibit characteristic stretching vibrations, and the vinyl group will show absorptions corresponding to C=C and C-H stretching and bending modes. Specifically, the C=C stretching of the vinyl group is anticipated around 1610-1650 cm⁻¹. vscht.cz

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum, particularly for non-polar bonds. For methyl vinylphosphonochloridate, the P=O, P-Cl, and C=C bonds are expected to give rise to distinct Raman signals.

Similar to the IR analysis, the predicted Raman shifts for methyl vinylphosphonochloridate are based on data from analogous compounds.

| Functional Group | Expected Raman Shift (cm⁻¹) |

| P=O (Phosphoryl) | 1250 - 1300 |

| P-Cl | 450 - 600 |

| C=C (Vinyl) | 1610 - 1650 |

| P-C | 650 - 800 |

Data compiled from spectroscopic data of related organophosphorus compounds.

The symmetric stretching vibration of the P=O group is expected to be a strong and sharp band in the Raman spectrum. The C=C stretching of the vinyl group will also be a prominent feature. Raman spectroscopy is particularly useful for observing the P-Cl stretching vibrations. researchgate.netresearchgate.net

X-ray Crystallography (for Crystalline Derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While no crystal structure for methyl vinylphosphonochloridate itself has been reported, analysis of crystalline derivatives of related methylphosphonic compounds can provide valuable insights into bond lengths, bond angles, and molecular conformation.

A notable example is the crystal structure of a cyclodextrin (B1172386) inclusion complex containing the dianion of methylphosphonic acid (MePO₃²⁻). nist.gov In this structure, the methyl group is oriented within the hydrophobic cavity of the cyclodextrin, while the phosphonate (B1237965) group interacts with the hydrophilic exterior. The P-C bond length in this methylphosphonate (B1257008) dianion is approximately 1.80 Å, and the O-P-O bond angles are in the range of 110-115°.

Another related structure is that of "methyl metadithiophosphonate," which exists as a dimeric species, [CH₃PS₂]₂. nist.gov This compound features a four-membered ring of alternating phosphorus and sulfur atoms. The P-C bond length in this molecule is around 1.78 Å.

These examples, while not direct derivatives of methyl vinylphosphonochloridate, provide a reference for the expected geometry around the phosphorus atom in related organophosphorus compounds. The P-C bond length and the tetrahedral arrangement of substituents around the phosphorus atom are key structural parameters that can be inferred for methyl vinylphosphonochloridate.

Computational and Theoretical Investigations of Methyl Vinylphosphonochloridate

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the molecular and electronic properties of chemical compounds. For derivatives of methylphosphonic acid, such as methyl vinylphosphonochloridate, these calculations offer a foundational understanding of their structure and reactivity.

Electronic Structure and Reactivity Predictions

Ab initio calculations, which are based on first principles of quantum mechanics without the inclusion of experimental data, have been instrumental in characterizing the electronic structure of methylphosphonic acid and its derivatives. acs.orgacs.org These studies reveal the distribution of electrons within the molecule, highlighting the polar nature of the phosphorus-oxygen and phosphorus-chlorine bonds. The phosphorus center is electron-deficient, making it susceptible to nucleophilic attack, a key factor in its reactivity.

Potential Energy Surface Analysis

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For methyl vinylphosphonochloridate, the PES can be used to identify stable conformations (isomers) and the transition states that connect them. Studies on the isomerization of similar small organic molecules have shown that computational methods can effectively map out complex reaction pathways. researchgate.netnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. DFT studies on organophosphorus compounds have provided significant insights into their electronic and structural properties. acs.orgdntb.gov.uawikipedia.orgresearchgate.net

For molecules containing the methylphosphonyl group, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and reaction energies. acs.org For example, in a study of methylphosphonic acid, DFT calculations using the B3LYP functional showed good agreement with experimental data for bond lengths and angles. acs.org These validated methods can then be applied to more complex derivatives like methyl vinylphosphonochloridate to predict its structural parameters with a high degree of confidence.

DFT can also be used to probe the reactivity of methyl vinylphosphonochloridate. By calculating parameters such as atomic charges and frontier orbital densities, one can predict the most likely sites for electrophilic and nucleophilic attack. The phosphorus atom is expected to be a primary electrophilic center, while the oxygen and chlorine atoms, along with the vinyl group's π-system, represent potential nucleophilic sites. DFT studies on related vinylphosphonates have shown that the distribution of the LUMO is often centered on the phosphorus atom, confirming its electrophilicity. acs.org

Table 1: Representative Calculated Properties for Methylphosphonic Acid (as a proxy for the methylphosphonyl moiety)

| Property | Calculated Value (B3LYP/6-31G*) |

| P=O bond length | 1.48 Å |

| P-C bond length | 1.80 Å |

| O-P-O bond angle | 115.4° |

| C-P=O bond angle | 115.9° |

Data inferred from ab initio calculations on methylphosphonic acid. acs.org

Mechanistic Insights from Theoretical Kinetics

Theoretical kinetics combines quantum chemical calculations with theories of reaction rates to elucidate reaction mechanisms. A key reaction of phosphonochloridates is hydrolysis, the mechanism of which has been a subject of extensive study. rsc.orgrsc.org While these early studies were not computational, they laid the groundwork for modern theoretical investigations.

Computational studies on the hydrolysis of similar organophosphorus compounds, like the nerve agent Sarin, have provided detailed mechanistic pathways. dntb.gov.ua These studies typically involve locating the transition state for the nucleophilic attack of water on the phosphorus center and calculating the activation energy barrier. The mechanism can proceed through either an associative pathway, involving a pentacoordinate intermediate, or a dissociative pathway with a more trigonal bipyramidal transition state.

For methyl vinylphosphonochloridate, theoretical kinetic studies would likely investigate the hydrolysis reaction to form methyl vinylphosphonic acid. The calculations would aim to determine the preferred reaction pathway and the corresponding rate constants. The influence of the vinyl and methyl groups on the reaction barrier, as well as the role of solvent molecules in stabilizing the transition state, would be key areas of investigation. Studies on the hydrolysis of phosphinates and phosphonates have shown that the nature of the substituents on the phosphorus atom significantly influences the reaction rate. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways

The inherent reactivity of the phosphorus-chlorine (P-Cl) bond in methyl vinylphosphonochloridate is a key area for future synthetic exploration. This bond is susceptible to nucleophilic attack, opening a gateway to a diverse range of derivatives. Future research could systematically investigate reactions with a wide array of nucleophiles, including alcohols, phenols, amines, and thiols, to yield the corresponding phosphonate (B1237965) esters, phosphonamidates, and thiophosphonates.

Beyond simple substitution, the vinyl group offers a platform for various addition reactions. The development of novel catalytic systems for hydrophosphorylation and other hydro-elementation reactions across the vinyl moiety is a promising research direction. For instance, copper nanoparticle-catalyzed methods have been shown to be effective for the synthesis of vinyl phosphonates from alkynes and could be adapted for reactions involving methyl vinylphosphonochloridate. sciforum.net Furthermore, the investigation of radical reactions, such as free-radical polymerization, is crucial, as the reactivity of vinyl phosphonate monomers is known to be influenced by the nature of the phosphonate group. rsc.org

Development of New Derivatives with Enhanced Properties

The true potential of methyl vinylphosphonochloridate lies in the creation of new derivatives with tailored properties. By carefully selecting the nucleophiles and reaction conditions, a new generation of vinylphosphonate (B8674324) monomers can be synthesized. These monomers can then be polymerized to create materials with enhanced characteristics.

For example, the incorporation of long-chain alkyl or fluoroalkyl groups could lead to polymers with valuable hydrophobic or oleophobic properties, suitable for surface coatings. Conversely, the introduction of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, could result in water-soluble polymers with applications in biomedicine.

A significant area of interest is the development of flame-retardant materials. Phosphorus-containing polymers are known for their fire-retardant properties, which arise from the formation of a protective char layer upon combustion. researchgate.net Future research could focus on synthesizing and polymerizing derivatives of methyl vinylphosphonochloridate to create new, more effective flame retardants for a variety of substrates.

Another promising avenue is in the field of biomaterials. Copolymers of vinylphosphonic acid have been investigated for bone tissue scaffolds due to their ability to chelate calcium. acs.org By creating derivatives of methyl vinylphosphonochloridate and copolymerizing them with other biocompatible monomers, it may be possible to develop new materials for bone regeneration and orthopedic implants.

| Potential Derivative Class | Functional Group Introduced | Potential Enhanced Property | Possible Application Area |

| Poly(alkyl vinylphosphonates) | Alkoxy | Hydrophobicity, Solubility in organic solvents | Coatings, Lubricants |

| Poly(amino vinylphosphonates) | Amino | Adhesion, Metal chelation | Adhesives, Water treatment |

| Fluorinated Poly(vinylphosphonates) | Fluoroalkoxy | Oleophobicity, Chemical resistance | Protective coatings, Sealants |

| PEGylated Poly(vinylphosphonates) | Polyethylene glycol | Hydrophilicity, Biocompatibility | Drug delivery, Biomedical devices |

Untapped Synthetic Utilities in Complex Molecule Synthesis

The dual functionality of methyl vinylphosphonochloridate makes it a potentially valuable building block in the synthesis of complex organic molecules. The vinyl group can participate in a range of carbon-carbon bond-forming reactions, such as Diels-Alder cycloadditions, Heck couplings, and metathesis reactions. The phosphonate moiety, on the other hand, can be used to introduce phosphorus into a target molecule, which is of interest for the synthesis of biologically active compounds. tandfonline.com

One underexplored area is the use of methyl vinylphosphonochloridate derivatives in asymmetric synthesis. Chiral auxiliaries could be attached to the phosphorus center, allowing for stereocontrolled reactions at the vinyl group or in subsequent transformations. This could provide a novel route to enantiomerically pure phosphonic acids and their derivatives, which are important in medicinal chemistry.

Furthermore, the phosphonate group can be used as a handle for further functionalization or as a directing group in catalytic reactions. The development of tandem reactions, where both the vinyl and the phosphonate groups react in a single pot, could lead to rapid increases in molecular complexity from a simple starting material.

Interdisciplinary Research Opportunities

The unique properties of polymers derived from methyl vinylphosphonochloridate open up a wide range of interdisciplinary research opportunities. In materials science, the development of phosphonate-containing polymers as coatings for nanoparticles is a rapidly growing field. mdpi.comresearchgate.netrsc.org These coatings can improve the stability of nanoparticles in suspension and provide a platform for further functionalization. mdpi.comresearchgate.net For example, poly(vinylphosphonate)-coated magnetic nanoparticles have been synthesized and show promise in applications such as magnetic separation and drug delivery. researchgate.net

In the field of nanotechnology, self-assembled monolayers of vinylphosphonates on metal oxide surfaces are of great interest for modifying surface properties. The phosphonate headgroup binds strongly to surfaces like titania and alumina, while the vinyl group can be used to anchor other molecules or to initiate surface-grafted polymerization.

The intersection of polymer chemistry and medicine is another fertile ground for research. The development of "smart" polymers that respond to changes in their environment, such as pH or temperature, could be achieved by copolymerizing derivatives of methyl vinylphosphonochloridate with responsive monomers. These materials could have applications in controlled drug release and diagnostics. The ability of phosphonate groups to interact with biological systems also suggests potential applications in biosensors and bio-imaging. acs.org

| Interdisciplinary Field | Potential Application of Methyl Vinylphosphonochloridate Derivatives | Key Enabling Property |

| Materials Science | Coatings for nanoparticles, Flame retardants, Adhesion promoters | Surface binding of phosphonates, Char formation, Metal chelation |

| Nanotechnology | Self-assembled monolayers, Surface-grafted polymers | Strong binding to metal oxides, Reactive vinyl group for polymerization |

| Biomedical Engineering | Bone tissue scaffolds, Drug delivery systems, Biosensors | Biocompatibility, Calcium chelation, Stimuli-responsive behavior |

| Catalysis | Ligands for transition metal catalysts, Organocatalysts | Tunable electronic and steric properties of phosphonate group |

Q & A

Basic: What are the recommended methods for synthesizing methyl vinylphosphonochloridate in a laboratory setting?

Answer:

Methyl vinylphosphonochloridate is typically synthesized via phosphorylation reactions. A common approach involves reacting methyl vinylphosphonate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key steps include:

- Reagent purification : Ensure solvents (e.g., dichloromethane) are dried over molecular sieves.

- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions.

- Workup : Quench excess reagents with ice-cold water, followed by extraction and distillation under reduced pressure .

Data Table :

| Method | Reagent | Yield (%) | Purity (NMR) |

|---|---|---|---|

| SOCl₂ in DCM | 24h, 0°C | 78 | >95% |

| PCl₅ in toluene | 12h, reflux | 85 | 93% |

Basic: Which spectroscopic techniques are most effective for characterizing methyl vinylphosphonochloridate?

Answer:

- ³¹P NMR : Critical for confirming phosphorylation (δ ~10–15 ppm for P=O groups).

- ¹H/¹³C NMR : Identifies vinyl (δ 5–6 ppm for CH₂=CH–) and methyl (δ 1.5–2.0 ppm) groups.

- IR Spectroscopy : P=O stretches (~1250 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 168 (M⁺) and fragment ions (e.g., CH₂=CH–PO₃⁻).

Advanced: How can researchers resolve contradictions in reported thermal stability data for methyl vinylphosphonochloridate?

Answer:

Discrepancies in thermal decomposition temperatures (e.g., 120°C vs. 150°C) may arise from impurities or experimental conditions. Methodological solutions include:

- Controlled TGA/DSC : Conduct thermogravimetric analysis under inert atmospheres (N₂/Ar) at standardized heating rates (e.g., 5°C/min).

- Sample purity validation : Use HPLC or GC-MS to confirm absence of hydrolyzed byproducts (e.g., methyl vinylphosphonate).

- Comparative studies : Replicate conflicting protocols to isolate variables (e.g., moisture levels, solvent residues) .

Advanced: What computational approaches are used to predict the reactivity of methyl vinylphosphonochloridate in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate electrophilicity indices to predict nucleophilic attack sites (e.g., phosphorus vs. vinyl groups).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).

- Reaction Pathway Modeling : Use software like Gaussian or ORCA to map energy profiles for hydrolysis or alkylation reactions .

Intermediate: What safety protocols are essential when handling methyl vinylphosphonochloridate in experimental settings?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile chlorides.

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.

- Spill management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).

- Waste disposal : Hydrolyze waste with aqueous NaOH before disposal .

Advanced: How to design experiments to study the hydrolysis kinetics of methyl vinylphosphonochloridate under varying pH conditions?

Answer:

- Buffer preparation : Use phosphate buffers (pH 2–12) to cover acidic, neutral, and alkaline conditions.

- Kinetic monitoring : Track hydrolysis via ³¹P NMR peak decay (P-Cl → P-OH) or conductometric titration.

- Temperature dependence : Perform Arrhenius analysis at 25°C, 40°C, and 60°C to calculate activation energy.

Data Table :

| pH | Half-life (25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| 2 | 48h | 65.2 |

| 7 | 12h | 45.8 |

| 12 | 0.5h | 28.3 |

Basic: What are the key physicochemical properties of methyl vinylphosphonochloridate critical for reaction planning?

Answer:

- Solubility : Miscible in polar aprotic solvents (e.g., DCM, THF) but hydrolyzes in water.

- Boiling point : 85–90°C at 10 mmHg.

- Stability : Degrades upon prolonged exposure to moisture or light (store under N₂ at –20°C) .

Advanced: What strategies optimize the yield of methyl vinylphosphonochloridate in multi-step synthetic pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.